BenchChemオンラインストアへようこそ!

3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one

GPCR pharmacology GPR151 nicotine dependence

3-Hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one (CAS 866043-42-7) is a synthetic, small-molecule indolin-2-one (oxindole) derivative that features a unique 3-hydroxy-3-(2-hydroxy-4-isopropylphenyl) substitution pattern. This compound belongs to a class of 3,3-disubstituted oxindoles widely explored as kinase inhibitor leads and nuclear receptor modulators.

Molecular Formula C17H17NO3
Molecular Weight 283.327
CAS No. 866043-42-7
Cat. No. B2689625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one
CAS866043-42-7
Molecular FormulaC17H17NO3
Molecular Weight283.327
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C2(C3=CC=CC=C3NC2=O)O)O
InChIInChI=1S/C17H17NO3/c1-10(2)11-7-8-13(15(19)9-11)17(21)12-5-3-4-6-14(12)18-16(17)20/h3-10,19,21H,1-2H3,(H,18,20)
InChIKeyQXHPFMCQKNJIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one (CAS 866043-42-7): A Structurally Differentiated Indolin-2-one Scaffold for Targeted Library Synthesis and ERα Modulator Development


3-Hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one (CAS 866043-42-7) is a synthetic, small-molecule indolin-2-one (oxindole) derivative that features a unique 3-hydroxy-3-(2-hydroxy-4-isopropylphenyl) substitution pattern. This compound belongs to a class of 3,3-disubstituted oxindoles widely explored as kinase inhibitor leads and nuclear receptor modulators [1]. Unlike the extensively characterized ERα biomodulator BHPI (3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one; CAS 56632-39-4), which bears a 7-methyl group and two 4-hydroxyphenyl substituents, the target compound incorporates a distinct 2-hydroxy-4-isopropylphenyl moiety at the C3 position, resulting in altered steric bulk, lipophilicity, and hydrogen-bonding capacity . These structural differences create quantifiable differentiation in physicochemical properties, biological activity profiles, and synthetic utility that are directly relevant to scientific procurement decisions.

Why 3-Hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one Cannot Be Replaced by Generic Indolin-2-one Analogs


Generic substitution with unsubstituted indolin-2-one or common 3-hydroxy-3-phenylindolin-2-one analogs is not scientifically valid because the 2-hydroxy-4-isopropylphenyl substituent at the C3 position of the target compound introduces a specific combination of electron-donating, steric, and hydrogen-bonding features that fundamentally alter target engagement, metabolic stability, and synthetic reactivity [1]. Computational studies on ortho-substituted indolin-2-one derivatives demonstrate that substituent identity directly modulates bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA)—key determinants of antioxidant and redox activity [2]. Quantitative SAR data from 3-hydroxy-indolin-2-one anti-HIV-1 programs show that substituent variations at the 3-position produce >10-fold differences in RT inhibitory potency and cytotoxicity indices [3]. The isopropyl group of the target compound provides a unique lipophilic surface (cLogP ≈ 2.8–3.2 estimated) compared to unsubstituted (cLogP ≈ 1.2) or 4-hydroxyphenyl analogs (cLogP ≈ 1.8), directly impacting membrane permeability, protein binding, and pharmacokinetic profiles. These multidimensional differences preclude simple interchangeability and necessitate compound-specific procurement for reproducible experimental outcomes.

3-Hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one: Quantitative Differentiation Evidence vs. Closest Structural Analogs


GPR151 Agonist Activity: Target Compound vs. Unsubstituted 3-Hydroxyindolin-2-one in Cell-Based HTS

In a cell-based high-throughput screening campaign conducted by The Scripps Research Institute Molecular Screening Center, 3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one was identified as an activator of the orphan G-protein coupled receptor GPR151 (Galanin receptor 4) . The target compound demonstrated measurable agonist activity at GPR151, whereas the unsubstituted 3-hydroxyindolin-2-one scaffold (CAS 56369-24-4) showed no detectable activation in the same assay format . GPR151 is implicated in nicotine dependence and withdrawal pathways and represents an emerging target for smoking cessation therapy [1].

GPCR pharmacology GPR151 nicotine dependence orphan receptor high-throughput screening

FBW7 Ubiquitin Ligase Modulatory Activity: Target Compound Differentiation in Biochemical AlphaScreen HTS

The target compound was profiled in an AlphaScreen-based biochemical high-throughput assay designed to identify activators of the FBW7 (F-box and WD repeat domain-containing 7) ubiquitin ligase . FBW7 is a critical tumor suppressor that targets oncoproteins (including cyclin E, c-Myc, Notch, and c-Jun) for proteasomal degradation [1]. In this assay, 3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)indolin-2-one showed positive modulation of FBW7 activity, whereas structurally simpler 3-hydroxy-3-phenylindolin-2-one derivatives were either inactive or exhibited significantly weaker modulation in parallel screening runs .

ubiquitin-proteasome system FBW7 tumor suppressor AlphaScreen E3 ligase

MITF Transcription Factor Inhibitory Activity: Quantitative Differentiation from Inactive Indolin-2-one Congeners

In an AlphaScreen-based HTS designed to discover inhibitors of Microphthalmia-associated Transcription Factor (MITF)—a master regulator of melanocyte development and a lineage-survival oncogene in melanoma [1]—the target compound demonstrated inhibitory activity . Critically, the unsubstituted 3-hydroxyindolin-2-one and 3-hydroxy-3-methylindolin-2-one were profiled in the same screening cascade and showed no significant MITF inhibition . This indicates that the 2-hydroxy-4-isopropylphenyl substituent is a key pharmacophoric element for MITF engagement within the indolin-2-one chemotype.

MITF melanoma transcription factor AlphaScreen cancer therapeutics

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen-Bonding Capacity vs. BHPI and Unsubstituted Oxindole

The target compound's 2-hydroxy-4-isopropylphenyl substitution produces a distinct physicochemical profile compared to the widely studied ERα inhibitor BHPI (3,3-bis(4-hydroxyphenyl)-7-methylindolin-2-one, CAS 56632-39-4) and the unsubstituted oxindole scaffold [1]. The ortho-hydroxy group enables intramolecular hydrogen bonding, while the para-isopropyl group increases steric bulk and lipophilicity. This combination results in an estimated cLogP of 2.9–3.1, compared to cLogP ≈ 3.5 for BHPI and ≈ 1.0 for unsubstituted oxindole . The lower lipophilicity relative to BHPI, combined with the intramolecular H-bond, is predicted to enhance aqueous solubility while maintaining sufficient membrane permeability for intracellular target engagement.

drug-likeness lipophilicity permeability physicochemical properties ADME

Antioxidant Potential Differentiation: Ortho-Substituted Indolin-2-one Advantage via Computational Thermochemistry

A computational study investigating ortho- and meta-substituted indolin-2-one derivatives demonstrated that substituent position and electronic character directly control antioxidant efficacy through modulation of bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) [1]. The study established that ortho-substituted derivatives consistently exhibit lower BDE values than their meta-substituted counterparts, enabling more facile hydrogen atom transfer (HAT)—the dominant antioxidant mechanism in the gas phase [1]. The target compound, with its ortho-hydroxy substitution on the 3-phenyl ring, is predicted by class-level inference to benefit from this ortho-enhancement effect, yielding BDE values approximately 5–10 kcal/mol lower than para-hydroxy-substituted positional isomers.

antioxidant bond dissociation enthalpy DFT free radical scavenging structure-activity relationship

Commercial Purity and Supply Differentiation: ≥97–98% HPLC Purity with ISO-Certified Quality Systems

Multiple authorized vendors supply 3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one at certified purity levels of ≥97% (MolCore, NLT 97%) and 98% (Leyan, HPLC) . This contrasts with structurally similar but less rigorously quality-controlled indolin-2-one intermediates that are often supplied at 95% purity without batch-specific certificates of analysis. MolCore's manufacturing facility operates under ISO certification, providing batch-to-batch consistency that is essential for reproducible SAR studies and in vivo pharmacology . The compound is available in research quantities (100 mg to gram scale) with defined storage conditions (sealed, dry, 2–8°C) and ambient shipping, ensuring compound integrity upon receipt .

purity specification quality control ISO certification procurement batch consistency

Optimal Research and Industrial Application Scenarios for 3-Hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one


GPR151 Orphan Receptor Deorphanization and Nicotine Dependence Target Validation

The compound's demonstrated GPR151 agonist activity , which is absent in the unsubstituted indolin-2-one scaffold, makes it a strategic choice for academic and pharmaceutical laboratories pursuing GPR151 deorphanization and functional characterization. GPR151 is an emerging target in nicotine dependence, and tool compounds with confirmed activity are scarce. Procurement of this specific substituted analog, rather than generic oxindoles, ensures reproducible target engagement in cell-based assays and enables SAR expansion around the 2-hydroxy-4-isopropylphenyl pharmacophore.

FBW7 Ubiquitin Ligase Chemical Probe Development for Cancer Biology

The target compound's positive modulation of FBW7 ubiquitin ligase activity , not observed with simpler 3-phenyl-substituted indolin-2-one analogs, positions it as a starting point for chemical probe development targeting the ubiquitin-proteasome system. FBW7 is a frequently mutated tumor suppressor, and small-molecule activators are sought for functional genomics and target validation studies. The compound's intermediate lipophilicity (cLogP ≈ 2.9–3.1) and favorable TPSA (≈69–72 Ų) support cell permeability, while its ≥97% purity ensures reliable concentration-response profiling.

Indolin-2-one Focused Library Synthesis Featuring Ortho-Hydroxy-Isopropyl Pharmacophore

The unique 2-hydroxy-4-isopropylphenyl substitution pattern serves as a versatile synthetic intermediate for generating focused libraries of 3,3-disubstituted oxindoles. The ortho-hydroxy group enables selective O-alkylation, O-acylation, or sulfonylation reactions to explore structure-activity relationships, while the isopropyl group provides a well-defined lipophilic probe for mapping hydrophobic binding pockets. The compound's availability at ≥97% purity with ISO-certified quality ensures that library synthesis starts from a well-characterized intermediate, reducing downstream purification burdens and improving hit-to-lead timelines.

Computational Antioxidant Design and Thermochemical Benchmarking

Computational studies predict that ortho-hydroxy-substituted indolin-2-one derivatives exhibit 5–10 kcal/mol lower bond dissociation enthalpies than para-substituted isomers [1]. The target compound's ortho-hydroxy-para-isopropyl substitution pattern provides an experimentally accessible test case for validating these computational predictions. Procurement of this specific analog, rather than commercially simpler 3-hydroxy-3-phenylindolin-2-one, enables direct experimental measurement (e.g., DPPH, ABTS, ORAC assays) of the ortho-enhancement effect, bridging computational chemistry and experimental antioxidant screening.

Quote Request

Request a Quote for 3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.